
5-(Bromomethyl)-3-phenylisoxazole
Descripción general
Descripción
5-(Bromomethyl)-3-phenylisoxazole is a heterocyclic organic compound featuring an isoxazole ring substituted with a bromomethyl group at the 5-position and a phenyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-3-phenylisoxazole typically involves the bromomethylation of 3-phenylisoxazole.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar principles as laboratory synthesis, with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
Types of Reactions: 5-(Bromomethyl)-3-phenylisoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines, typically under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Biological Activities
5-(Bromomethyl)-3-phenylisoxazole exhibits several promising biological activities:
- Histone Deacetylase Inhibition : Compounds with isoxazole structures have demonstrated inhibitory effects on histone deacetylases (HDACs), which are crucial in cancer biology. The specific compound has shown significant activity against various HDAC isoforms, indicating its potential as an anticancer agent .
Compound | IC50 (µM) | HDAC Isoform |
---|---|---|
This compound | 10–70 folds lower than HDAC 6 | HDAC 1, 2, 3, 10 |
- Antimicrobial Activity : The compound has been evaluated for its antitubercular properties. Studies indicate moderate bioactivity against Mycobacterium tuberculosis, suggesting its potential in treating resistant strains of tuberculosis .
Case Studies
- Anticancer Research : A study demonstrated that derivatives of isoxazoles, including those containing the bromomethyl group, exhibited significant anticancer properties through HDAC inhibition. The findings support further exploration into their use as therapeutic agents in oncology .
- Antitubercular Activity : In vitro evaluations showed that certain isoxazole derivatives displayed promising activity against both sensitive and resistant strains of tuberculosis. The research highlighted the potential for these compounds to serve as alternatives or adjuncts to existing treatments .
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-3-phenylisoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on biomolecules .
Comparación Con Compuestos Similares
- 5-(Chloromethyl)-3-phenylisoxazole
- 5-(Iodomethyl)-3-phenylisoxazole
- 3-Phenylisoxazole
Comparison: 5-(Bromomethyl)-3-phenylisoxazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro- and iodo- counterparts. The bromine atom provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Actividad Biológica
5-(Bromomethyl)-3-phenylisoxazole is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 2039-50-1
- Molecular Formula : C10H8BrN2O
- Molecular Weight : 251.09 g/mol
The compound features a bromomethyl group attached to the isoxazole ring, which is known for its role in various biological processes.
This compound exhibits its biological activity primarily through interaction with specific enzymes and cellular pathways:
- Enzyme Inhibition :
-
Cell Signaling Modulation :
- The compound alters cell signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to changes in apoptosis and cell cycle regulation.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown IC50 values indicating effective growth inhibition in human tumor cell lines, comparable to established chemotherapeutic agents .
Antioxidant Properties
In vitro studies have suggested that derivatives of isoxazoles, including this compound, may possess antioxidant properties. These compounds have been evaluated using models such as human primary fibroblasts and the nematode C. elegans, demonstrating their potential in combating oxidative stress .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(Bromomethyl)-3-phenylisoxazole, and how is structural confirmation achieved?
- Methodological Answer : The compound is typically synthesized via cyclization of diketones with hydroxylamine derivatives. For example, 3-phenylisoxazol-5-one intermediates (prepared from ethyl benzoylacetate and hydroxylamine) can be functionalized with bromomethyl groups . Post-synthesis, structural confirmation relies on spectral data (¹H/¹³C NMR, IR) and comparison to literature values. For instance, spectral alignment with reported data (e.g., 5-(4-methoxyphenyl)-3-phenylisoxazole ) ensures accuracy. Melting point verification (e.g., 82.5–85°C ) further validates purity.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and bromomethyl integration (e.g., δ ~4.5 ppm for -CH2Br).
- IR Spectroscopy : Detection of isoxazole ring vibrations (~1600 cm⁻¹) and C-Br stretches (~600 cm⁻¹).
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ at m/z 238.08 ).
- Melting Point Analysis : Cross-referenced with literature values to assess purity .
Advanced Research Questions
Q. How can catalytic methods be optimized for selective functionalization of the isoxazole ring?
- Methodological Answer : Nickel-catalyzed C–N cross-coupling with organoboronic acids enables regioselective functionalization. For example, 5-(benzyloxy)-3-phenylisoxazole reacts with phenylboronic acid under Ni catalysis to yield derivatives with >70% efficiency . Catalyst loading (5–10 mol%), ligand selection (e.g., bipyridines), and solvent polarity (e.g., DMF) critically influence yield. Positional selectivity (C-5 vs. C-4) is guided by steric and electronic factors, as shown in C–H alkenylation studies .
Q. What strategies address instability or reactivity challenges during synthesis?
- Methodological Answer :
- Protecting Groups : Use of trimethylsilyloxy or methoxy groups at C-5 stabilizes reactive intermediates during cyclization .
- Low-Temperature Conditions : Reduces decomposition of bromomethyl intermediates.
- Purification Protocols : Column chromatography with gradients (e.g., PE/EA = 30:1) minimizes side-product contamination .
Q. How can this compound derivatives be optimized for pharmacological applications?
- Methodological Answer : Lead optimization strategies include:
- Bioavailability Enhancement : Replacing methyl groups with methoxy substituents (e.g., 5-methoxypyridin-3-yl derivatives) improves oral bioavailability (e.g., from 2% to 50% in rat models ).
- Mutagenicity Mitigation : Structural modifications (e.g., pyridylmethyl to methoxypyridyl) eliminate promutagenic potential while retaining potency (IC50 = 2 nM for CYP11B1 inhibition ).
Q. How are discrepancies in reported physical properties (e.g., melting points) resolved?
- Methodological Answer : Contradictions (e.g., mp 82.5–85°C vs. 114–116°C for structural analogs ) may arise from:
- Isomerism : Regioisomeric impurities (e.g., 4-bromomethyl vs. 5-bromomethyl) require HPLC or 2D NMR (NOESY) for differentiation.
- Polymorphism : Recrystallization in alternative solvents (e.g., EtOH vs. hexane) can isolate stable polymorphs.
- Purity Assessment : TLC or GC-MS identifies contaminants affecting mp ranges .
Q. What advanced techniques confirm the molecular structure of novel derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolves bond lengths/angles (e.g., C–Br = 1.93 Å) and confirms regiochemistry .
- DFT Calculations : Predicts vibrational frequencies and electronic properties for comparison with experimental IR/UV-Vis data .
- HSQC/HMBC NMR : Maps long-range correlations to assign substituent positions unambiguously .
Propiedades
IUPAC Name |
5-(bromomethyl)-3-phenyl-1,2-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRMBFFXQKJEIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372738 | |
Record name | 5-(Bromomethyl)-3-phenylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2039-50-1 | |
Record name | 5-(Bromomethyl)-3-phenylisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2039-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Bromomethyl)-3-phenylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(bromomethyl)-3-phenyl-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.